

Application Notes & Protocols: DBCO-C3-Acid for In Vivo Click Chemistry

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Compound of Interest		
Compound Name:	DBCO-C3-Acid	
Cat. No.:	B3090160	Get Quote

Introduction

Dibenzocyclooctyne-C3-Acid (**DBCO-C3-Acid**) is a key reagent in the field of bioorthogonal chemistry, specifically for copper-free click chemistry applications.[1][2] It features a dibenzocyclooctyne (DBCO) group, a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules.[3][4] This reaction is exceptionally fast and highly specific, proceeding under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[5][6][7] The C3-acid linker provides a handle for conjugation to other molecules, such as drugs or imaging agents, often as an intermediate in the synthesis of more complex bioconjugates like antibody-drug conjugates (ADCs).[1] These attributes have led to the widespread adoption of DBCO-based reagents for in vivo imaging, targeted drug delivery, and the labeling of biomolecules in whole organisms.[8][9]

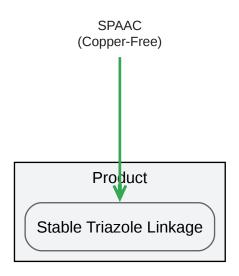
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The driving force behind the DBCO-azide reaction is the significant ring strain within the eight-membered cyclooctyne ring.[3] This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly and spontaneously to form a stable triazole linkage.[4][10] The reaction is bioorthogonal, meaning neither the DBCO nor the azide group reacts with naturally occurring functional groups found in biomolecules, ensuring high specificity in complex biological environments.[4][11]



DBCO-C3-Acid

Azide-Modified Molecule (R-N₃)



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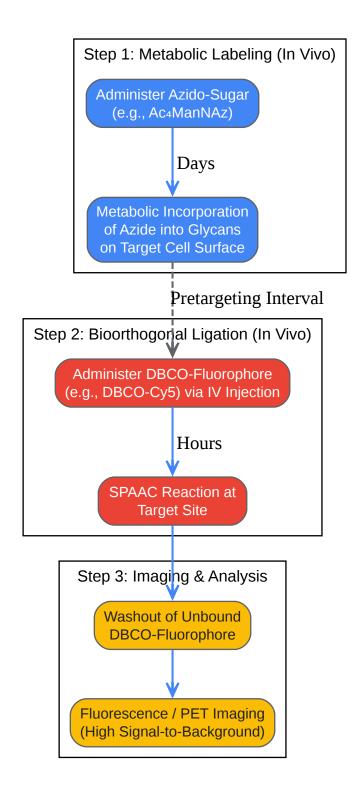
Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Application 1: In Vivo Pretargeted Imaging

A powerful application of **DBCO-C3-Acid** chemistry in vivo is pretargeted imaging. This two-step strategy separates the targeting and imaging steps to improve the signal-to-background ratio. First, a biomolecule of interest is labeled with an azide group, often through metabolic glycoengineering.[12] Second, a DBCO-conjugated imaging agent (e.g., a fluorophore like Cy5 or a PET tracer) is administered, which then "clicks" onto the azide-labeled target in vivo.[12] [13] This approach has been successfully used to image glycans in mouse brains and to detect bacterial infections.[12][14]

Workflow for Pretargeted Imaging This strategy enhances tumor retention of the imaging agent over time, with one study reporting a 191% increase in retention after 48 hours compared to controls without azide labeling.[15]





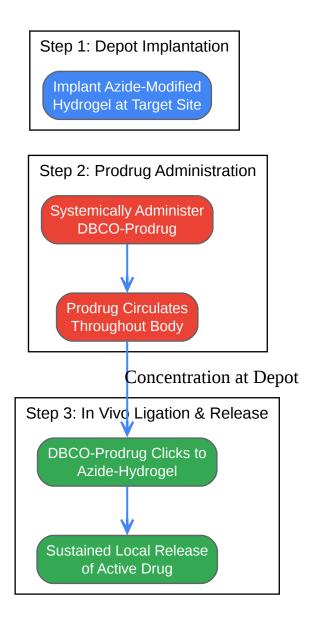
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Caption: General workflow for in vivo pretargeted imaging using SPAAC.

Application 2: In Vivo Pretargeted Drug Delivery



Similar to imaging, a pretargeting strategy can be used for drug delivery to enhance therapeutic efficacy and reduce systemic toxicity.[16] One innovative approach involves implanting an azide-modified hydrogel at a specific site, such as a tumor resection cavity or a transplant location.[17] Subsequently, a systemically administered DBCO-modified prodrug circulates through the body and becomes concentrated at the hydrogel depot via the click reaction.[17] This allows for sustained, localized release of the active drug, minimizing off-target effects.[17]



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Caption: Workflow for pretargeted drug delivery to a localized hydrogel depot.



Quantitative Data Summary

The following tables summarize key quantitative data reported for DBCO-based in vivo click chemistry applications.

Table 1: Reaction Kinetics of DBCO with Azides

Reactants	Reaction Rate Constant (k ₂)	Conditions	Reference
DBCO / Azide	10 ⁻² - 1 M ⁻¹ s ⁻¹	General SPAAC	[3]
Peptide with Azidolysine + PEG- DBCO	0.34 M ⁻¹ s ⁻¹	HBS buffer, pH 7.4, 25°C	[18]

| Chlorosydnone + DBCO | ~1.9 M⁻¹s⁻¹ | Not specified |[19] |

Table 2: In Vivo Efficacy and Labeling Data

Application	Model	Key Result	Reference
Pretargeted Tumor Imaging	LS174T tumor- bearing mice	Enhanced tumor retention of DBCO- Cy5: 68% (6h), 105% (24h), 191% (48h)	[15]
Pretargeted Tumor Imaging	LS174T tumor-bearing mice	DBCO-Cy5 fluorescence intensity in labeled tumors was 1.52-fold higher than control	[20]
Bacterial Imaging	Staphylococcus aureus cultures	7-fold greater [18F]FB- sulfo-DBCO ligation in azide-labeled bacteria vs. control	[14]



| Platelet Labeling | In vivo mouse model | Azide labeling detected on platelets for up to 6 days post-injection of Ac₄ManAz |[21] |

Experimental Protocols

Protocol 1: General Preparation of **DBCO-C3-Acid** for In Vivo Injection

This protocol describes the preparation of a stock solution and a suspended formulation of **DBCO-C3-Acid** suitable for intraperitoneal injection in animal models, based on manufacturer guidelines.[1]

Materials:

- DBCO-C3-Acid (CAS No. 1207355-31-4)
- Dimethyl sulfoxide (DMSO), anhydrous
- PEG300
- Tween-80
- Saline (0.9% NaCl), sterile
- · Sterile microcentrifuge tubes and syringes

Procedure:

- Stock Solution Preparation (100 mg/mL in DMSO):
 - Note: Perform in a fume hood. Use newly opened, anhydrous DMSO as the compound's solubility is sensitive to water.
 - Weigh the desired amount of DBCO-C3-Acid powder into a sterile tube.
 - Add anhydrous DMSO to achieve a concentration of 100 mg/mL.
 - Vortex and use an ultrasonic bath if necessary to completely dissolve the compound.
 - Store the stock solution in aliquots at -80°C for up to 6 months.[1]



- Suspended Formulation Preparation (2.5 mg/mL):
 - This protocol yields a 1 mL working solution. Scale volumes as needed.
 - In a sterile tube, add 400 μL of PEG300.
 - Add 100 μL of the 100 mg/mL DBCO-C3-Acid stock solution to the PEG300 and mix thoroughly by vortexing.
 - Add 50 μL of Tween-80 and mix until the solution is homogeneous.
 - \circ Add 450 µL of sterile saline to bring the total volume to 1 mL.
 - Vortex thoroughly to create a uniform suspension.
 - This formulation is suitable for intraperitoneal administration.[1] Use immediately after preparation.

Protocol 2: In Vivo Pretargeted Tumor Imaging via Metabolic Glycoengineering

This protocol outlines a general procedure for labeling tumor cells in vivo with azides and subsequently imaging them with a DBCO-conjugated fluorophore. This is a composite protocol based on established methodologies.[12][15][20]

Materials:

- Tumor-bearing animal model (e.g., mice with subcutaneous LS174T xenografts)
- Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
- Vehicle for Ac₄ManNAz administration (e.g., PBS with 5% DMSO)
- DBCO-conjugated fluorophore (e.g., DBCO-Cy5)
- Sterile saline or PBS for injection
- In vivo fluorescence imaging system

Procedure:



- Metabolic Labeling Phase (Days 1-7):
 - Prepare a solution of Ac₄ManNAz in the chosen vehicle.
 - Administer Ac₄ManNAz to the tumor-bearing mice. A typical dosing regimen might be daily intraperitoneal (i.p.) or intravenous (i.v.) injections for 3 to 7 days to allow for sufficient metabolic incorporation of azides onto tumor cell surface glycans.[12]
 - Include a control group of mice receiving vehicle only.
- Pretargeting Interval (Day 8):
 - Wait for a period (e.g., 24 hours) after the final Ac₄ManNAz dose to allow for clearance of the unbound sugar from circulation.
- Imaging Phase (Day 8-10):
 - Dissolve the DBCO-Cy5 in sterile PBS or saline to the desired concentration.
 - Administer the DBCO-Cy5 solution to both the Ac₄ManNAz-treated and control groups, typically via intravenous (i.v.) injection.
 - At various time points post-injection (e.g., 6, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[15]
 - Use appropriate excitation and emission filters for the Cy5 fluorophore.
- Data Analysis:
 - Quantify the fluorescence intensity in the tumor region of interest (ROI) for both groups at each time point.
 - Calculate the tumor-to-background ratio to assess targeting specificity.
 - Ex vivo analysis can be performed by harvesting tumors and other organs for imaging to confirm biodistribution.[20]



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